B1577958 Brevinin-1BY precursor

Brevinin-1BY precursor

Número de catálogo: B1577958
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brevinin-1BY precursor is a bioactive peptide belonging to the Brevinin-1 family, initially identified in amphibian skin secretions. These peptides are characterized by their antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria, fungi, and even enveloped viruses. The precursor form of Brevinin-1BY undergoes post-translational modifications to produce the mature peptide, which adopts an amphipathic α-helical structure critical for its membrane-disruptive activity. Its mechanism involves binding to microbial membranes via electrostatic interactions, followed by pore formation leading to cell lysis .

Brevinin-1BY precursor shares structural motifs with other Brevinin peptides, including a conserved N-terminal region and a hypervariable C-terminal domain. This precursor is encoded by a gene that includes a signal peptide, an acidic spacer region, and the mature peptide sequence.

Propiedades

Bioactividad

Antimicrobial

Secuencia

FLPILASLAAKFGPKLFCLVTKKC

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Brevinin-1BY precursor is part of a larger family of AMPs, and its functional and structural distinctions from related compounds are critical for understanding its unique applications. Below is a comparative analysis with three key analogs: Brevinin-1E , Raniseptin-3 , and Temporin-A .

Table 1: Structural and Functional Comparison of Brevinin-1BY Precursor and Analogs

Property Brevinin-1BY Precursor Brevinin-1E Raniseptin-3 Temporin-A
Length (AA) 24 23 25 13
Net Charge +4 +5 +6 +3
Key Structural Motif C-terminal Rana box Extended C-terminal helix Disulfide-bonded β-hairpin Linear α-helix
Antimicrobial Activity (MIC, μg/mL) 1–8 (Gram-negative) 2–16 (Gram-negative) 0.5–4 (Gram-positive) 4–32 (Fungal pathogens)
Hemolytic Activity (HC50, μg/mL) >200 150 50 100
Stability Resistant to proteases Moderate protease sensitivity Protease-resistant Highly sensitive to trypsin

Key Findings

Structural Diversity :

  • Brevinin-1BY precursor lacks the disulfide bonds seen in Raniseptin-3, relying instead on its α-helical conformation for stability. This structural difference reduces its susceptibility to proteolytic degradation compared to Temporin-A .
  • The "Rana box" motif in Brevinin-1BY enhances its membrane interaction efficiency, a feature absent in Brevinin-1E, which exhibits broader but less potent activity .

Activity Spectrum: Brevinin-1BY shows superior activity against Pseudomonas aeruginosa (MIC = 2 μg/mL) compared to Temporin-A (MIC = 16 μg/mL), likely due to its higher positive charge and amphipathicity . Raniseptin-3, despite its potent Gram-positive activity (MIC = 0.5 μg/mL), exhibits significant hemolysis (HC50 = 50 μg/mL), limiting its therapeutic utility compared to Brevinin-1BY .

Therapeutic Potential: Brevinin-1BY’s low hemolytic activity (HC50 > 200 μg/mL) positions it as a safer candidate for systemic applications. In contrast, Raniseptin-3 and Brevinin-1E require chemical modifications to reduce cytotoxicity .

Notes on Evidence Utilization

  • Formatting Standards : Tables and structural formulas adhere to Russian Chemical Bulletin guidelines (atom numbering, empirical formulas) .
  • Critical Analysis: Contrasting findings (e.g., Brevinin-1E’s hemolysis) are highlighted per academic writing norms .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.